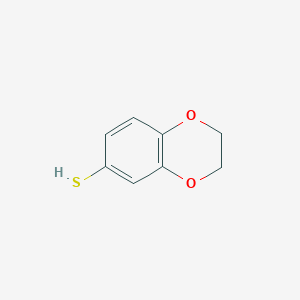

3,4-(Ethylenedioxy)thiophenol

Descripción

Evolution of Conjugated Polymers and Thiophene (B33073) Derivatives in Research

The history of conjugated polymers, though often viewed as a modern field, has roots extending back to the 19th century. nih.govresearchgate.nettaylorfrancis.com The "modern era" of these materials began in the early 1960s, but it was the groundbreaking work in the 1970s by Hideki Shirakawa, Alan MacDiarmid, and Alan Heeger on the conductivity of doped polyacetylene that ignited intense scientific interest, ultimately earning them the Nobel Prize in Chemistry in 2000. frontiersin.orgnih.govresearchgate.net This discovery opened a new domain of electronics based on organic materials.

Early research focused on parent polymers like polyaniline, polypyrrole, and polyacetylene. nih.govresearchgate.net Among these, polythiophenes emerged as a particularly promising class due to their excellent environmental and thermal stability and unique electrical characteristics. researchgate.net However, the first generation of unsubstituted polythiophenes suffered from poor solubility and processability, which limited their practical application. This led to the second generation of conjugated polymers, which featured chemical modifications to the polymer backbone. nih.gov For polythiophenes, this involved introducing alkyl or alkoxy side chains at the 3-position of the thiophene ring, which rendered the polymers soluble and melt-processable but sometimes at the cost of degrading their electronic properties. researchgate.netmdpi.com The quest for a polymer that combined high performance with good processability continued, leading to the development of more complex and highly functional derivatives.

Significance of 3,4-(Ethylenedioxy)thiophenol as a Monomeric Precursor in High-Performance Materials Research

The invention of 3,4-ethylenedioxythiophene (B145204) (EDOT) in the late 1980s by researchers at Bayer AG marked a significant breakthrough in the field. frontiersin.org EDOT is an organosulfur compound consisting of a thiophene ring with the 3 and 4 positions bridged by an electron-donating ethylenedioxy group. wikipedia.org This unique molecular architecture imparts several critical advantages over previous thiophene monomers.

Key Advantages of EDOT as a Monomer:

Structural Regularity: The ethylenedioxy group blocks the 3- and 4-positions of the thiophene ring, preventing unwanted cross-linking and ensuring that polymerization occurs specifically at the 2- and 5-positions. This results in a more ordered polymer, Poly(3,4-ethylenedioxythiophene) (PEDOT), with a well-defined structure. ossila.com

Enhanced Electronic Properties: The electron-donating nature of the oxygen atoms in the ethylenedioxy bridge increases the electron density of the thiophene ring. ossila.com This lowers the oxidation potential of the monomer, making it easier to polymerize, and reduces the bandgap of the resulting polymer. acs.org

Superior Polymer Stability: The polymer derived from EDOT, known as PEDOT, exhibits remarkable stability in its oxidized (conducting) state, a significant improvement over earlier polythiophenes and other conducting polymers. frontiersin.orgossila.com

The synthetic flexibility of EDOT has also allowed for the creation of numerous derivatives. By modifying the ethylene (B1197577) bridge with functional groups such as hydroxyls, carboxylic acids, or azides, researchers can synthesize functional PEDOT polymers with tailored properties for specific applications, such as biosensors and targeted drug delivery systems. nih.gov This has made EDOT and its derivatives cornerstone materials for creating highly stable, conductive, and functional polymers. researchgate.net

Table 1: Comparison of Key Polymer Properties

| Property | Poly(3-alkylthiophene) | Poly(3,4-ethylenedioxythiophene) (PEDOT) |

| Primary Advantage | Improved solubility and processability over unsubstituted polythiophene. researchgate.net | High conductivity, optical transparency, and exceptional stability. frontiersin.orgresearchandmarkets.com |

| Conductivity | Moderate | High (tunable, can exceed 1000 S/cm). researchgate.netnih.gov |

| Stability (Oxidized State) | Moderate | Excellent. frontiersin.org |

| Optical Transparency | Generally opaque in the conducting state. | Highly transparent in the conducting state. nagase.com |

| Bandgap | Moderate | Low. acs.org |

Overview of Key Research Trajectories for Poly(3,4-ethylenedioxythiophene)

Research into Poly(3,4-ethylenedioxythiophene) (PEDOT) has expanded rapidly, driven by its exceptional combination of properties. The main research trajectories focus on its synthesis, property enhancement, and diverse applications.

Synthesis Methods The properties of PEDOT are highly dependent on its synthesis method. The primary routes include:

Oxidative Chemical Polymerization: This is the most common method for large-scale production, often used to create the well-known aqueous dispersion PEDOT:PSS, where polystyrene sulfonate (PSS) acts as a charge-balancing counter-ion and improves water dispersibility. ossila.comchinesechemsoc.org

Electrochemical Polymerization: This technique is used to grow thin, uniform PEDOT films directly onto conductive substrates (electrodes). It offers precise control over film thickness and morphology, which is critical for many electronic and bioelectronic devices. frontiersin.orgossila.com

Vapor Phase Polymerization (VPP): In VPP, a substrate coated with an oxidant is exposed to EDOT monomer vapor, resulting in a high-quality, conformal polymer film. This method can produce PEDOT films with very high conductivity. wustl.edu

Key Properties and Research Focus PEDOT is one of the most successful conducting polymers due to its unique set of characteristics:

High Electrical Conductivity: The π-conjugated backbone of PEDOT allows for efficient charge transport. ossila.com When doped, typically with PSS, its conductivity can be tuned over a wide range, from semiconducting to metallic levels. nagase.comossila.com A major research focus is to further enhance this conductivity through post-treatments or the development of new formulations. chinesechemsoc.org

Optical Transparency: In its conductive (doped) state, PEDOT films are highly transparent in the visible light spectrum, making them a leading candidate to replace brittle and expensive inorganic materials like Indium Tin Oxide (ITO). ossila.comossila.com

Exceptional Stability: PEDOT exhibits remarkable chemical and thermal stability, allowing it to function reliably in ambient conditions, a significant advantage over many other conducting polymers. frontiersin.orgnagase.com

Biocompatibility: PEDOT and its composites, particularly PEDOT:PSS, have shown excellent biocompatibility, leading to extensive research in bioelectronics. ossila.commdpi.com It provides a stable and effective interface between electronic hardware and biological systems. chinesechemsoc.org

Prominent Applications The unique properties of PEDOT have positioned it as a critical material in numerous high-performance applications:

Table 2: Major Application Areas of PEDOT

| Application Area | Description | Key PEDOT Properties Utilized |

| Transparent Conductive Films | Used as a flexible replacement for ITO in touch screens, flexible displays, and thin-film solar cells. ossila.comossila.com | High Conductivity, Optical Transparency, Flexibility. |

| Organic Electronics (OLEDs, OPVs) | Serves as a hole transport layer (HTL) in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). ossila.comossila.com | High Conductivity, High Work Function, Stability. |

| Energy Storage | Employed as an electrode material in supercapacitors due to its high charge storage capacity and conductivity. wustl.eduossila.com | High Conductivity, Electrochemical Stability, High Surface Area. |

| Bioelectronics | Used for biosensors, neural recording and stimulation electrodes, and drug delivery systems. ossila.commdpi.commdpi.com | Biocompatibility, Ionic/Electronic Conductivity, Stability. |

| Antistatic Coatings | Applied as thin, transparent coatings to prevent electrostatic discharge on electronic components and packaging. researchandmarkets.com | Conductivity, Transparency, Ease of Processing. |

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTXRGFHGWXIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374514 | |

| Record name | 3,4-(Ethylenedioxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247228-28-0 | |

| Record name | 3,4-(Ethylenedioxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Ethylenedioxy Thiophenol Monomers

Multi-Step Conventional Synthetic Routes

Traditional methods for synthesizing 3,4-(Ethylenedioxy)thiophenol often involve a series of well-established but sometimes lengthy reaction sequences. These routes typically begin with acyclic precursors and build the thiophene (B33073) and ethylenedioxy rings in a stepwise fashion.

Thiodiglycine-Based Pathways to 3,4-(Ethylenedioxy)thiophene-2,5-dicarboxylic Acid Precursors

A foundational approach to the synthesis of this compound commences with thiodiglycolic acid or its derivatives. google.com One common starting material is diethyl thioglycolate, which can be produced by the esterification of thiodiglycolic acid with ethanol. google.comyacooscience.com This is followed by a condensation reaction with diethyl oxalate in the presence of a base like sodium ethoxide. google.comyacooscience.comamazonaws.com This key step forms the thiophene ring, yielding 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene. yacooscience.com

| Step | Reactants | Reagents/Catalysts | Product |

| 1 | Thiodiglycolic acid, Ethanol | Toluene, Sulfuric acid | Diethyl thioglycolate |

| 2 | Diethyl thioglycolate, Diethyl oxalate | Sodium ethoxide | 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester disodium salt |

| 3 | 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester disodium salt | Hydrochloric acid | 3,4-dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester |

| 4 | 3,4-dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | 1,2-dibromoethane, Potassium carbonate, Dimethyl formamide | 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylate |

| 5 | 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylate | Sodium hydroxide | 3,4-(Ethylenedioxy)thiophene-2,5-dicarboxylic acid |

Decarboxylation Strategies for Final Monomer Acquisition

The terminal step in this conventional synthetic sequence is the decarboxylation of 3,4-(Ethylenedioxy)thiophene-2,5-dicarboxylic acid to yield the final this compound monomer. yacooscience.com This reaction is typically carried out at elevated temperatures in the presence of a catalyst. yacooscience.com A common combination of reagents for this purpose is copper powder and quinoline. google.comyacooscience.com The copper acts as a catalyst to facilitate the removal of the two carboxylic acid groups as carbon dioxide, resulting in the desired monomer. yacooscience.com

Optimized and Green Chemistry Approaches

In response to the limitations of the multi-step conventional routes, researchers have developed more efficient and environmentally conscious methods for the synthesis of this compound. These approaches aim to reduce the number of steps, improve yields, and utilize less hazardous reagents.

Synthesis via Halogenated Thiophene Intermediates

An alternative and widely used synthetic strategy involves the use of halogenated thiophene intermediates. This route begins with the halogenation of the thiophene ring, followed by the introduction of the ethylenedioxy group.

The initial step in this pathway is the bromination of thiophene using liquid bromine as the raw material. yacooscience.comgoogle.com This reaction leads to the formation of tetrabromothiophene. yacooscience.comgoogle.comgoogle.com This exhaustive bromination provides a key intermediate for the subsequent steps. However, this method can be viewed as inefficient from an atom economy perspective, as it requires the subsequent removal of some of the introduced bromine atoms and generates toxic hydrogen bromide gas as a byproduct, which necessitates treatment with a significant amount of alkali lye. yacooscience.comgoogle.com

Selective Debromination to 3,4-Dibromothiophene

The preparation of 3,4-dibromothiophene is a crucial step in several synthetic routes for EDOT. This intermediate is typically produced from a more halogenated precursor, tetrabromothiophene, through a selective debromination process.

One established method involves the bromination of thiophene with liquid bromine to yield tetrabromothiophene yacooscience.comgoogle.com. Subsequently, a selective reduction is performed to remove the bromine atoms at the 2 and 5 positions of the thiophene ring. Zinc dust in acetic acid is a commonly used reagent for this selective dehalogenation scispace.com. The reaction conditions can be tuned to control the extent of debromination. For instance, by carefully managing the experimental parameters, 3,4-dibromothiophene can be obtained in a 68% yield from tetrabromothiophene scispace.com.

An improved process utilizes a reduction system of zinc powder and acetic acid in an aqueous solvent. This method involves reacting 2,3,4,5-tetrabromothiophene at room temperature, followed by heating under reflux. This approach is reported to achieve a high yield of up to 95% with a product purity of 99.98% google.com. The high activity of zinc powder allows for controlled reaction progress through batch addition, which helps in conserving raw materials and enhancing both yield and purity google.com.

| Precursor | Reagents | Yield | Purity | Reference |

| Tetrabromothiophene | Zinc dust, Acetic acid | 68% | Not specified | scispace.com |

| 2,3,4,5-Tetrabromothiophene | Zinc powder, Acetic acid, Water | up to 95% | 99.98% | google.com |

Substitution Reactions with Alkoxide Species

Once 3,4-dibromothiophene is obtained, the next step in this synthetic pathway is a double substitution reaction with an alkoxide species to form 3,4-dimethoxythiophene (B1306923). This intermediate is central to the subsequent formation of the ethylenedioxy bridge.

The reaction typically involves treating 3,4-dibromothiophene with sodium methoxide in a methanol solution yacooscience.comgoogle.com. The use of a catalyst can facilitate this substitution. Copper and its salts are known to catalyze the substitution of halogens on aromatic and heteroaromatic rings with alkoxides, although these reactions can sometimes require prolonged heating at elevated temperatures researchgate.net. An improved method using 3,4-dibromothiophene and sodium methoxide has been noted for its use of stable chemical reagents, lack of special operational requirements, relatively low byproduct formation, and a comparatively high yield of 45% yacooscience.com.

| Reactant | Reagent | Product | Yield | Reference |

| 3,4-Dibromothiophene | Sodium methoxide, Methanol | 3,4-Dimethoxythiophene | 45% | yacooscience.com |

Ether Exchange Protocols utilizing 3,4-Dimethoxythiophene Intermediates

The conversion of 3,4-dimethoxythiophene to 3,4-(ethylenedioxy)thiophene is accomplished through a trans-etherification or ether exchange reaction. This acid-catalyzed process involves reacting the dimethoxy intermediate with ethylene (B1197577) glycol yacooscience.comnih.govfrontiersin.orgdiva-portal.org.

| Reactant | Reagents | Catalyst | Yield | Reference |

| 3,4-Dimethoxythiophene | Ethylene glycol, Toluene | p-Toluenesulfonic acid | 65% | researchgate.net |

Alternative Monomer Synthesis Techniques

Beyond the traditional multi-step syntheses, alternative methods have been developed to produce EDOT and its derivatives more efficiently. These techniques focus on reducing reaction times, improving yields, and employing more environmentally benign conditions.

Microwave-Assisted Synthesis of 3,4-(Ethylenedioxy)thiophene Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technology has been applied to the production of 3,4-(ethylenedioxy)thiophene compounds. One such method involves a one-pot reaction of 2,3-dimethoxy-1,3-butadiene derivatives using tetrabutylammonium iodide as a catalyst and n-hexane as a solvent under microwave radiation yacooscience.com. This approach offers several advantages over conventional heating methods, including:

Simple operation

Mild reaction conditions

High yields

Environmental friendliness yacooscience.com

The use of microwave heating can significantly reduce reaction times, leading to a more efficient synthetic process.

Considerations for Raw Material Sourcing and Reaction Efficiency in Monomer Production

Routes starting from 3,4-dibromothiophene, while chemically effective, can be costly and involve severe reaction conditions, making them less suitable for large-scale industrial production and better suited for laboratory synthesis google.com. The synthesis path involving the reduction of tetrabromothiophene can also be inefficient and produce toxic byproducts like hydrogen bromide gas, which requires significant amounts of lye for neutralization, complicating the post-processing yacooscience.com.

| Synthesis Route | Advantages | Disadvantages |

| Traditional 5-Step Synthesis | Mature process | Long route, low yield, difficult raw material sourcing, carcinogenic reagents, high temperatures yacooscience.comresearchgate.net |

| From 3,4-Dibromothiophene | Effective for lab scale | Expensive, severe reaction conditions, low yield google.com |

| Improved Multi-Step (e.g., via Chloroacetate) | Higher yield (over 55%), simple process, low cost, low energy consumption google.com | Still a multi-step process |

| Two-Step from Bulk Chemicals | Suited for industrial scale, avoids harsh reagents and conditions researchgate.net | Specific details on scalability may vary |

| Using Crude Intermediates | Simplified process, reduced energy, shorter time, improved total yield google.com | May require robust final purification |

Polymerization Mechanisms and Methodologies for Poly 3,4 Ethylenedioxy Thiophene Pedot

Electrochemical Polymerization Protocols

Electrochemical polymerization is a versatile method for creating PEDOT films directly onto a conductive substrate, which acts as the working electrode in a three-electrode electrochemical cell. ossila.com This technique allows for precise control over the film's thickness, morphology, and properties by manipulating the electrical parameters of the deposition process. chinesechemsoc.orgmdpi.com The fundamental mechanism involves the oxidation of EDOT monomers at the electrode surface, leading to the formation of radical cations that subsequently couple and polymerize to form a PEDOT film. ossila.comchinesechemsoc.org

Galvanostatic, Potentiostatic, and Potentiodynamic Deposition Strategies

The electrochemical deposition of PEDOT can be carried out using several strategies, each influencing the resulting film's characteristics. ugal.romostwiedzy.pl

Galvanostatic Deposition: In this method, a constant current is applied to the working electrode. This approach is known to produce relatively smooth and uniform PEDOT films. mostwiedzy.plrsc.org The thickness of the film is directly proportional to the deposition time and the applied current density.

Potentiostatic Deposition: This strategy involves maintaining a constant potential at the working electrode. nih.govwpmucdn.com It is a widely used method that allows for good control over the polymerization rate and the resulting film morphology. researchgate.net Studies have shown that potentiostatic deposition can lead to highly uniform PEDOT:PSS coatings on large-scale microelectrode arrays. nih.govwpmucdn.com

Potentiodynamic Deposition: This technique involves cycling the potential of the working electrode within a specific range. ugal.romostwiedzy.pl This method can result in PEDOT films with a more developed and porous surface area compared to galvanostatic or potentiostatic methods. mostwiedzy.pl The continuous variation of the potential can influence the nucleation and growth of the polymer, leading to unique film structures.

A comparison of these methods has shown that the choice of deposition technique significantly impacts the morphology and, consequently, the sensing properties of PEDOT-based electrodes. For instance, films prepared via potentiostatic pulses have been found to have a more developed surface, leading to better sensing performance in some applications. mostwiedzy.pl

Table 1: Comparison of Electrochemical Deposition Strategies for PEDOT

| Deposition Strategy | Description | Key Characteristics of Resulting Film |

| Galvanostatic | Constant current is applied. | Relatively smooth and uniform morphology. mostwiedzy.plrsc.org |

| Potentiostatic | Constant potential is maintained. nih.gov | Good control over polymerization rate and film uniformity. nih.govresearchgate.net |

| Potentiodynamic | Potential is cycled within a range. ugal.ro | Often results in a more developed and porous surface area. mostwiedzy.pl |

Influence of Electrolyte Composition and Solvent Systems on Polymer Film Formation

The composition of the electrolyte solution, including the choice of solvent and supporting electrolyte, plays a crucial role in the electrochemical polymerization of PEDOT and the properties of the resulting film. mdpi.comugal.ro

The solvent system significantly affects the solubility of the EDOT monomer and the mobility of ions in the electrolyte, which in turn influences the polymerization process and the morphology of the PEDOT film. rsc.orgpsu.edu For example, PEDOT films electrodeposited in acetonitrile (B52724) have been shown to have a rougher surface texture and better electrochemical performance compared to those prepared in water at equivalent monomer concentrations. rsc.org The onset oxidation potential of EDOT also varies with the solvent and monomer concentration. rsc.org Furthermore, the nature of the solvent can dramatically influence ion and solvent transfer during the doping and undoping processes of the polymer film. psu.edu

The supporting electrolyte provides the counter-ions (dopants) that are incorporated into the PEDOT film to balance the positive charge of the oxidized polymer backbone. ossila.commdpi.com The size, charge, and nature of these dopant anions can have a profound impact on the film's conductivity, stability, and morphology. ugal.ro Common electrolytes used include lithium perchlorate (B79767) (LiClO₄) and various sulfonate salts. ossila.comugal.ro The use of large polymeric anions, such as polystyrene sulfonate (PSS), can improve the processability and stability of the PEDOT film in aqueous solutions. ossila.com

Controlled Growth of PEDOT Thin Films and Architectures

Electrochemical polymerization offers a high degree of control over the growth of PEDOT thin films and the creation of complex polymer architectures. chinesechemsoc.org By precisely manipulating the deposition parameters, such as applied potential or current, deposition time, and electrolyte composition, the thickness, morphology, and properties of the PEDOT film can be tailored. chinesechemsoc.orgmdpi.com

Advanced techniques like pulsed electropolymerization, where the voltage is applied in pulses with varying amplitudes and duty cycles, enable the template-free fabrication of intricate PEDOT structures, including solid coatings, branched fractals, and straight fibers. chinesechemsoc.org This level of control is particularly valuable for applications in bioelectronics, where specific electrode geometries are often required. chinesechemsoc.org

Furthermore, the growth of PEDOT films can be directed by modifying the substrate surface. For instance, grafting adhesion-promoting layers, such as those based on diazonium chemistry, onto the electrode before polymerization can improve the adhesion and long-term stability of the PEDOT coating. chinesechemsoc.org Interfacial electrosynthesis at a polarized liquid-liquid interface is another innovative method that allows for the production of free-standing, additive-free PEDOT thin films with controllable morphology, ranging from 2D to "Janus" 3D structures. nih.govnih.gov

Electropolymerization in Aqueous Dispersions and Composite Formulations

The electropolymerization of EDOT can be successfully carried out in aqueous dispersions, often with the aid of a stabilizing agent or dopant to overcome the hydrophobicity of PEDOT. ossila.comnih.gov The most common example is the use of poly(styrene sulfonate) (PSS) as a water-soluble polyanion, which acts as both a dopant and a stabilizer, leading to the formation of PEDOT:PSS dispersions. ossila.comnih.gov These dispersions can be directly used for electrochemical deposition. aip.org

The incorporation of other materials into the polymerization mixture allows for the creation of PEDOT-based composite films with enhanced or tailored properties. For example, the electrochemical synthesis of PEDOT in the presence of reduced graphene oxide (rGO) in an aqueous dispersion results in composite films with a uniformly porous and open surface morphology, exhibiting ideal capacitive behavior. rsc.org Similarly, composite films of PEDOT with heparin and graphene oxide have been electrochemically polymerized to create coatings with anti-fouling and anti-clotting properties for cardiovascular stents. nih.gov The electropolymerization of EDOT in the presence of biopolymers like hyaluronic acid can also be used to create biocompatible PEDOT dispersions. nih.gov

Chemical Oxidative Polymerization Approaches

Chemical oxidative polymerization is a widely used method for the large-scale synthesis of PEDOT. chinesechemsoc.orgnih.gov This technique involves the oxidation of the EDOT monomer by a chemical oxidizing agent in a solution. frontiersin.org The process typically involves the oxidation of EDOT to form radical cations, which then dimerize and subsequently polymerize. frontiersin.orgchinesechemsoc.org The oxidant's anions often serve as the dopants, getting incorporated into the polymer structure to stabilize the positive charges on the PEDOT backbone. chinesechemsoc.org

Utilisation of Various Oxidizing Agents and Doping Regimes

A variety of oxidizing agents can be employed for the chemical oxidative polymerization of PEDOT, and the choice of oxidant significantly influences the properties of the resulting polymer, such as its conductivity and dispersibility. frontiersin.orgchinesechemsoc.org

Commonly used oxidants include iron(III) salts, such as iron(III) chloride (FeCl₃) and iron(III) sulfonates. frontiersin.orgchinesechemsoc.org While FeCl₃ can produce insoluble PEDOT powders with high conductivity, iron(III) sulfonates, like iron(III) p-toluenesulfonate (Fe(Tos)₃), often lead to products with good water dispersibility. frontiersin.orgchinesechemsoc.org It has been reported that Fe(Tos)₃ reduces the polymerization rate compared to FeCl₃, which can result in a longer conjugated chain and a smoother microstructure, thereby increasing the conductivity of the PEDOT film. frontiersin.orgmdpi.com Other metal ions like cerium(IV), manganese(IV), and copper(II) have also been utilized as oxidants. frontiersin.org More recently, volatile oxidants like antimony(V) chloride and rhenium(V) chloride have been used in oxidative molecular layer deposition (oMLD) to produce PEDOT thin films. aip.orgacs.org

The doping of PEDOT occurs concurrently with the polymerization process, as the anions from the oxidizing agent are incorporated into the polymer matrix. chinesechemsoc.org This is known as p-doping, where electrons are removed from the polymer's π-system. unibo.it The nature of the dopant anion is a critical factor determining the final properties of the PEDOT film. mdpi.com In addition to the primary doping during synthesis, secondary doping can be performed by treating the PEDOT film with high-boiling point organic solvents like dimethyl sulfoxide (B87167) (DMSO) or with ionic liquids, which can significantly enhance the conductivity. chinesechemsoc.orgwikipedia.org Neutral PEDOT can also be n-doped (reduction) in anhydrous organic solvents, though the resulting n-doped state is generally less stable. researchgate.net

Table 2: Common Oxidizing Agents for Chemical Polymerization of PEDOT

| Oxidizing Agent | Anion/Dopant | Key Characteristics of Resulting PEDOT |

| Iron(III) chloride (FeCl₃) | Chloride (Cl⁻) | Insoluble powders, high conductivity. frontiersin.orgmdpi.com |

| Iron(III) p-toluenesulfonate (Fe(Tos)₃) | p-toluenesulfonate (Tos⁻) | Good water dispersibility, higher conductivity due to slower polymerization. frontiersin.orgchinesechemsoc.org |

| Sodium persulfate | Sulfate (SO₄²⁻) | Used in the synthesis of PEDOT:PSS. wikipedia.org |

| Antimony(V) chloride (SbCl₅) | Chloride (Cl⁻) | Used in oxidative molecular layer deposition. aip.org |

| Rhenium(V) chloride (ReCl₅) | Chloride (Cl⁻) | Used in oxidative molecular layer deposition. acs.org |

Factors Governing Polymerization Rate and Conjugated Chain Length

Kinetic studies have revealed that the oxidation of the 3,4-ethylenedioxythiophene (B145204) (EDOT) monomer to a radical cation is the rate-determining step in oxidative polymerization. frontiersin.orgdiva-portal.orgresearchgate.net Consequently, the choice and concentration of the oxidant play a paramount role. frontiersin.org For instance, using iron(III) p-toluenesulfonate (Fe(Tos)₃) as an oxidant slows down the polymerization rate compared to other oxidants. frontiersin.org This reduced rate facilitates the growth of longer conjugated chains and a smoother microstructure, ultimately enhancing the conductivity of the resulting PEDOT. frontiersin.org Similarly, lower oxidant concentrations generally lead to PEDOT films with higher conductivity and lower surface roughness. frontiersin.org

The polymerization process is also recognized as being diffusion-controlled. diva-portal.org The mobility of the growing oligomer chains (reactants) decreases as they become longer and the system becomes more viscous, which in turn slows down the polymerization rate and limits the final chain length. diva-portal.org This is a primary reason why PEDOT typically consists of relatively short oligomers, often in the range of 10-20 monomer units, a limitation not based on thermodynamics but on the kinetics of reactant diffusion. diva-portal.orgdiva-portal.org

Other factors that provide control over the polymerization process include the use of additives and the choice of solvent. The addition of organic bases can act as inhibitors, reducing the oxidant's activity and adjusting the reaction's pH. frontiersin.org This not only slows the polymerization rate but can also improve the pot-life of the reaction mixture and the conductivity of the final product. frontiersin.org The solvent system also has a significant effect; changing the solvent can tune the reaction kinetics and thereby influence the PEDOT chain length. nih.gov

Table 1: Factors Influencing PEDOT Polymerization Rate and Chain Length

| Factor | Effect on Polymerization Rate | Effect on Conjugated Chain Length | Resulting Conductivity |

|---|---|---|---|

| Oxidant Type | Slower with weaker effective oxidants (e.g., Fe(Tos)₃) frontiersin.org | Longer frontiersin.org | Improved frontiersin.org |

| Oxidant Concentration | Slower at lower concentrations frontiersin.org | Longer frontiersin.org | Higher frontiersin.org |

| Additives (Inhibitors) | Slower frontiersin.org | Can be longer | Improved frontiersin.org |

| Temperature | Faster at higher temperatures | Longer (e.g., avg. 6 units at 298K vs. 11 at 373K) diva-portal.org | Generally higher |

| Reactant Diffusion | Rate is diffusion-limited, slows over time diva-portal.org | Limited by decreasing diffusivity of oligomers diva-portal.org | Dependent on final morphology |

In-Situ Chemical Polymerization Techniques for Direct Film Formation

In-situ polymerization refers to the oxidative chemical polymerization of EDOT directly onto a substrate, allowing for the immediate formation of a PEDOT film. frontiersin.org This method is advantageous for creating conductive coatings on various surfaces. There are several techniques for in-situ polymerization. frontiersin.org

Solution-Cast Polymerization (SCP) is the simplest in-situ method. frontiersin.org In a typical procedure, the EDOT monomer and an oxidant are dissolved in a solvent, often an alcohol. frontiersin.org This solution is then cast onto the target substrate using methods like spin-coating. frontiersin.orgacs.org Subsequently, an annealing or thermal treatment is applied to initiate and complete the polymerization process. frontiersin.orgacs.org Finally, the substrate is rinsed to remove any unreacted reagents and byproducts. frontiersin.org Iron(III) salts of sulfonic acids, such as iron(III) p-toluenesulfonate, are commonly used oxidants due to their solubility in alcohols. frontiersin.org

A variation of this approach involves preparing a mixture that includes the monomer, an oxidant, and an inhibitor, which is then spun onto a substrate before being thermally polymerized. acs.org Another one-step method utilizes organic-solvent processable mixtures of EDOT and an oxidant like phosphomolybdic acid to grow films directly on both conducting and non-conducting substrates. acs.org

The properties of the resulting film can be further tailored by including other components in the initial solution, such as block copolymer surfactants, high-boiling-point cosolvents, or inhibitors like pyridine. ossila.com

Dispersion Polymerization for PEDOT:Poly(styrene sulfonate) (PEDOT:PSS) Formulations

Dispersion polymerization is the primary method for producing the most common commercial form of PEDOT, which is a complex with poly(styrene sulfonate) (PSS). wikipedia.org This process yields an aqueous dispersion of nano-sized PEDOT:PSS particles. wikipedia.org

The synthesis is typically carried out by mixing the EDOT monomer in an aqueous solution containing PSS. wikipedia.org An oxidizing agent, commonly sodium persulfate combined with ferric sulfate, is then added to initiate the oxidative polymerization of EDOT. wikipedia.org During this process, the PSS acts as more than just a charge-compensating dopant; it functions as a stabilizer, forming a hydrophilic shell around a conductive PEDOT core. wikipedia.org The negatively charged sulfonate groups on the PSS chains stabilize the positive charges (polarons and bipolarons) that form on the oxidized PEDOT backbone, enabling the entire complex to be dispersed in water. wikipedia.org

The properties of the dispersion and the final films can be influenced by the ratio of the components. For example, stable aqueous dispersions have been synthesized by using sulfated cellulose (B213188) nanofibrils (SCNFs) as co-polyelectrolytes alongside PSS. rsc.org In some methodologies, a pre-existing PEDOT:PSS dispersion can itself be used as a stabilizer in a subsequent emulsion polymerization to create conductive composite latexes with other polymers. rsc.org

Advanced Polymerization Strategies

To achieve higher control over film morphology, purity, and performance, several advanced polymerization strategies have been developed.

Vapor Phase Polymerization (VPP) for Controlled Film Growth

Vapor Phase Polymerization (VPP) is a technique that allows for the growth of thin, uniform, and highly conductive PEDOT films. aimspress.com The process generally involves three sequential steps: frontiersin.orgossila.com

Oxidant Deposition: A solution containing an oxidant (e.g., ferric chloride, FeCl₃) and often an additive is deposited onto a substrate via spin-coating, dip-coating, or inkjet printing. frontiersin.orgaimspress.comrsc.org

Monomer Exposure: The oxidant-coated substrate is placed in a closed chamber (often under vacuum) and exposed to EDOT monomer in the vapor phase. frontiersin.orgaimspress.com Polymerization occurs at the interface between the solid oxidant layer and the gaseous monomer. frontiersin.org

Washing: The resulting film is washed with a solvent to remove residual oxidant, unreacted monomer, and soluble oligomers. frontiersin.orgossila.com

VPP offers a high degree of control, as the polymerization is confined to the areas where the oxidant has been deposited. aimspress.com This has been exploited to create high-resolution patterned PEDOT films. By inkjet printing the oxidant solution, conductive PEDOT tracks with sub-micron dimensions and conductivities approaching 1000 S cm⁻¹ have been achieved. rsc.org A "photography-inspired" VPP method uses a photosensitive initiating film that can be selectively deactivated with UV light, enabling the patterning of conductive lines as narrow as 15 μm with conductivities exceeding 1000 S cm⁻¹. acs.orgsquarespace.com The process relies on the presence of water vapor, which acts as an effective proton scavenger during the reaction. nih.govresearchgate.net

Table 2: Comparison of PEDOT Film Properties from Advanced Polymerization

| Polymerization Method | Typical Conductivity | Key Advantages |

|---|---|---|

| Vapor Phase Polymerization (VPP) | >1000 S cm⁻¹ rsc.orgacs.orgsquarespace.com | High uniformity, control over thickness and pattern aimspress.comacs.org |

| Transition Metal-Mediated Coupling | Very Low chinesechemsoc.org | Produces structurally well-defined polymers |

| Acid-Assisted Polycondensation | Varies with monomer/conditions | Oxidant-free synthesis, simple process frontiersin.orgresearchgate.netrsc.org |

Transition Metal-Mediated Coupling Reactions for Polymer Synthesis

Transition metal-mediated coupling polymerization, such as Yamamoto coupling, is another established method for synthesizing conjugated polymers, including PEDOT. frontiersin.orgossila.comchinesechemsoc.org The reaction mechanism proceeds through a well-defined cycle of oxidative addition, transmetalation, and reductive elimination. chinesechemsoc.org

While this method allows for the synthesis of structurally regular polymers, it is not widely used for producing conductive PEDOT. chinesechemsoc.org The resulting polymers typically exhibit very low electrical conductivity and are often insoluble and difficult to process, which limits their practical application in electronic devices. ossila.comchinesechemsoc.org

Acid-Assisted Polycondensation and Self-Polymerization Mechanisms

An alternative to oxidative polymerization is the synthesis of PEDOT without the need for an external oxidant. frontiersin.orgresearchgate.net This can be achieved through acid-assisted polycondensation or self-polymerization mechanisms. frontiersin.orgresearchgate.net

A notable example is Self-Acid-Assisted Polycondensation (SAAP) . rsc.org This method utilizes mono-halogenated EDOT derivatives, such as 5-bromo-2,3-dihydro-thieno[3,4-b] frontiersin.orgdiva-portal.orgdioxine (Br-EDOT), as the starting monomer. researchgate.netrsc.org The polymerization can be initiated simply by heating or annealing the monomer at a moderate temperature. rsc.org During the polycondensation reaction, an acid (e.g., hydrobromic acid) is generated as a byproduct, which then catalyzes and accelerates the subsequent polymerization steps. researchgate.netrsc.org This facile, oxidant-free method provides a direct route to synthesizing PEDOT. rsc.org

Copolymerization Strategies involving 3,4-(Ethylenedioxy)thiophene Units

Copolymerization represents a powerful method to modify the properties of PEDOT. By incorporating different monomer units into the polymer chain alongside 3,4-ethylenedioxythiophene (EDOT), researchers can fine-tune the resulting material's electronic, optical, and mechanical characteristics. rsc.orgsci-hub.se This approach creates copolymers with properties that are often intermediate to those of the corresponding homopolymers or, in some cases, entirely new and synergistic. rsc.org

Copolymerization with Functional Thiophene (B33073) Derivatives

The integration of functionalized thiophene derivatives with EDOT units is a common strategy to enhance the properties of the resulting copolymers. Polythiophene (PTh) itself possesses interesting luminescent and electrochromic properties, but its electrical stability can be limited. nih.gov Copolymerizing thiophene (Th) with EDOT, which is known for its excellent stability and high conductivity, can create a material that balances these attributes. nih.govacs.org

For instance, copolymers of EDOT and dithieno[3,2-b:2′,3′-d]thiophene (DTT) have been synthesized electrochemically. rsc.org The fused aromatic ring structure of DTT can lead to improved conjugation in the polymer backbone, facilitating intermolecular charge transfer. rsc.org Similarly, copolymerization of EDOT with beta-substituted thiophenes has been explored to create novel donor-acceptor copolymeric materials via electrochemical polymerization. sci-hub.se Another example involves the copolymerization of EDOT with N-furfuryl pyrrole (B145914) (FuPy), where the resulting copolymers exhibit enhanced electrochemical and spectroelectrochemical performances compared to the individual homopolymers. mdpi.com

The properties of these copolymers are highly dependent on the composition and the specific functional groups introduced. A block copolymer associating a 3,4-ethylenedioxy-thieno[2,3-b]thiophene (EDOThT) unit with EDOT moieties has also been synthesized and electropolymerized, demonstrating the versatility of this approach. rsc.org

Integration with Acceptor Building Blocks such as Diketopyrrolopyrrole (DPP)

To create materials suitable for applications like organic solar cells and transistors, EDOT is often copolymerized with electron-accepting units. researchgate.netmdpi.com Diketopyrrolopyrrole (DPP) is a prominent acceptor building block used for this purpose. mdpi.com The combination of the electron-rich EDOT donor and the electron-deficient DPP acceptor leads to polymers with low band gaps, which is advantageous for photovoltaic applications. researchgate.net

The synthesis of these donor-acceptor copolymers is typically achieved through methods like Stille or Suzuki coupling polymerization. mdpi.comcore.ac.uk For example, polymers based on EDOT, thiophene, and DPP have been designed and synthesized via Stille coupling, resulting in materials with excellent coplanarity and structural regularity. mdpi.com The photovoltaic properties of a series of DPP copolymers containing EDOT as a comonomer have been reported, achieving optical gaps ranging from 1.13 eV to 1.91 eV by using different flanking units on the DPP core. researchgate.net

Control of Monomer Ratios and Reaction Parameters in Copolymer Synthesis

The properties of copolymers derived from EDOT can be precisely controlled by adjusting the molar ratio of the comonomers in the feed solution during synthesis. acs.orgmdpi.com This control allows for the fine-tuning of the copolymer's mechanical strength, conductivity, and optical characteristics. nih.govacs.org

In the chemical oxidation polymerization of P(EDOT-co-Th) copolymers, varying the feed ratios of EDOT to Th monomers (e.g., 9:1, 7:3, 5:5, 3:7, and 1:9) has a significant impact. nih.govacs.org As the molar ratio of EDOT increases, the resulting hydrogels incorporating these copolymers exhibit stronger tensile strength and greater electrical conductivity. nih.govacs.org Conversely, a higher proportion of thiophene tends to lead to a higher elongation at break. acs.org

Similarly, in the electrochemical copolymerization of EDOT with N-furfuryl pyrrole (FuPy), adjusting the molar ratios of the comonomers from 1/1 to 1/9 influences the electrochemical and optical properties of the resulting P(FuPy-co-EDOT) films. mdpi.com Copolymers with a higher proportion of EDOT units demonstrate better redox activity and lower band gaps. mdpi.com The elemental composition of the copolymers, as determined by energy-dispersive X-ray spectroscopy (EDS), correlates well with the feeding mole ratio of the monomers. mdpi.com

Below is a table summarizing the effect of monomer ratios on the properties of P(EDOT-co-Th) copolymers incorporated into hydrogels.

| EDOT/Th Molar Ratio | Particle Size (nm) | Resistance (Ω) | Conductivity (μS/cm) | Tensile Strength (kPa) | Elongation at Break (%) |

| 9:1 | 429.3 ± 15.5 | 80 | 3.8 x 10³ | 41.5 | 406 |

| 7:3 | - | 85 | 3.6 x 10³ | 28.2 | 705 |

| 5:5 | - | 104 | 2.9 x 10³ | 10.1 | 771 |

| 3:7 | - | 127 | 2.4 x 10³ | 6.5 | 824 |

| 1:9 | - | 159 | 1.9 x 10³ | 5.2 | 869 |

| Data sourced from a study on electroactive and stretchable hydrogels. nih.govacs.org |

Morphological Control during Polymerization

The morphology of PEDOT films, which profoundly influences their electrical and optical properties, can be controlled during the polymerization process. rsc.orgresearchgate.net Both electrochemical and chemical polymerization methods offer pathways to manipulate the structure of the resulting polymer, from smooth thin films to complex nanostructures. rsc.orgtandfonline.com

During electropolymerization, several experimental conditions are critical for morphological control. rsc.org These include the choice of solvent, the type and concentration of the supporting electrolyte, the monomer concentration, the applied potential or current density, and the nature of the working electrode. researchgate.netmdpi.com For instance, films prepared in propylene (B89431) carbonate tend to be smoother than those made in acetonitrile. researchgate.net The use of different supporting electrolytes, such as TBAPF6, TMAPF6, and LiClO4, has been shown to directly influence the morphology and conductivity of the resulting PEDOT films. mdpi.com By carefully guiding the nucleation, growth, and electromigration phenomena during in situ electropolymerization, it is possible to tune the morphology from thin films to nanowires. rsc.org

In chemical polymerization, additives can be used to direct the morphology. The introduction of a dye like Methyl Violet during the polymerization of EDOT can change the typical irregular morphology of PEDOT to one characterized by spherical patterns. nih.gov The size of these spherical aggregates can be controlled by the dye concentration, which in turn affects the material's electrical conductivity and thermal behavior. nih.gov The counterion used during synthesis also plays a critical role in determining the solid-state packing and order of the polymer chains. tandfonline.com

The table below outlines various factors that can be adjusted to control PEDOT morphology during polymerization.

| Control Parameter | Method of Polymerization | Effect on Morphology |

| Applied Potential/Bias | Electrochemical | Can be tuned to produce structures from thin films to nanowires. rsc.org |

| Supporting Electrolyte | Electrochemical | Different electrolytes (e.g., TBAPF6, TBAClO4) alter film morphology and conductivity. mdpi.com |

| Solvent | Electrochemical/Chemical | Affects the smoothness and structure of the polymer film. researchgate.net |

| Monomer Concentration | Electrochemical/Chemical | Influences the rate of polymerization and final film structure. researchgate.net |

| Additives (e.g., Dyes) | Chemical | Can induce the formation of specific patterns, such as spherical aggregates. nih.gov |

| Counterion | Electrochemical/Chemical | Affects the packing distance and order between polymer sheets. tandfonline.com |

Derivatization and Functionalization Strategies for 3,4 Ethylenedioxy Thiophenol and Its Polymers

Synthesis of Hydroxymethylated 3,4-(Ethylenedioxy)thiophenol

Hydroxymethylated EDOT (EDOT-OH) is a key derivative that serves as a versatile precursor for further functionalization. The presence of a hydroxymethyl group allows for subsequent reactions to introduce a variety of other functionalities. Several synthetic routes to obtain EDOT-OH have been developed.

An alternative and more efficient approach starts from 3,4-dimethoxythiophene (B1306923). This method utilizes an acid-catalyzed transesterification pathway to produce EDOT-OH. rsc.org While this route is effective, it can still involve complex and costly synthesis and functionalization steps, which may also result in low yields. rsc.org

A more recent and high-yield method for synthesizing hydroxymethyl EDOT has been patented. This process begins with the reaction of 3,4-dihydroxythiophene-2,5-dimethyl dicarboxylate and glycerol in the presence of a catalyst to form 2-hydroxymethyl-2,3-dihydrothieno[3,4-b]- rsc.orgnih.gov-dioxin-5,7-methyl dicarboxylate. This intermediate is then hydrolyzed in a strong alkali solution and subsequently acidified to yield 2-hydroxymethyl-2,3-dihydrothieno[3,4-b]- rsc.orgnih.gov-dioxin-5,7-dicarboxylic acid. The final step involves a catalyzed reaction in an organic solvent to produce the desired hydroxymethyl EDOT. dntb.gov.ua This method is noted for its short reaction route and high product yield. dntb.gov.ua

The resulting hydroxymethyl EDOT, also known as EDT-methanol, is a valuable monomer for creating functional electroactive polymers. researchgate.net The hydroxymethyl groups enhance the electropolymerization process in aqueous solutions, leading to the formation of electroactive and hydrophilic polymers. researchgate.netacs.org

Table 1: Comparison of Synthetic Routes for Hydroxymethylated EDOT

| Starting Material | Key Reaction Type | Advantages | Disadvantages |

|---|---|---|---|

| Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | Williamson ether synthesis or Mitsunobu reaction, followed by decarboxylation | Successful synthesis | Poor overall yield rsc.org |

| 3,4-Dimethoxythiophene | Acid-catalyzed transesterification | Alternative to low-yield methods | Can involve complex and costly steps rsc.org |

| 3,4-Dihydroxythiophene-2,5-dimethyl dicarboxylate and glycerol | Multi-step involving hydrolysis and decarboxylation | Short reaction route, high product yield dntb.gov.ua | Patented method |

Introduction of Halogenated Alkyl Side Chains for Further Functionalization

Introducing halogenated alkyl side chains, such as chloromethyl or bromomethyl groups, onto the EDOT structure creates highly reactive intermediates. These intermediates serve as versatile platforms for introducing a wide array of functional groups through nucleophilic substitution reactions.

2-Chloromethyl-2,3-dihydrothieno[3,4-b] rsc.orgnih.govdioxine, commonly referred to as chloromethyl-EDOT (EDOT-MeCl), is a key building block for synthesizing a variety of functional EDOT derivatives. nih.govtocris.com The synthesis of EDOT-MeCl is typically achieved through an ether exchange reaction where 3,4-dimethoxythiophene reacts with 3-chloro-1,2-propanediol in a toluene solution, catalyzed by p-toluenesulfonic acid. rsc.orgdntb.gov.uaresearchgate.net

The utility of chloromethyl-EDOT lies in the reactivity of the chlorine atom, which acts as a good leaving group. This allows for the incorporation of diverse functionalities by forming ether, amine, or ester linkages through reactions with appropriate nucleophiles. tocris.com For instance, EDOT-MeCl can be used to synthesize EDOT derivatives featuring imidazolium salts, methacrylates, pyrimidine bases, thiols, azides, and various amino moieties. acs.org This versatility makes chloromethyl-EDOT a pivotal intermediate in the design of functional monomers for advanced conductive polymers. tocris.com

Similar to its chloro-analogue, bromomethyl-EDOT is also a valuable precursor for functionalization. The chemistry applied to chloromethyl-EDOT is generally applicable to the bromomethyl derivative, leveraging the bromo group as a leaving group for nucleophilic substitution reactions. tocris.com

While the direct synthesis of a bromomethyl side chain on the dioxin ring is less commonly detailed, bromination of the thiophene (B33073) ring itself is a well-established procedure. For example, dibromo-EDOT derivatives can be synthesized by reacting alkyl-substituted EDOT compounds with N-bromosuccinimide (NBS) in a solvent like chloroform. rsc.org Although this modifies the thiophene ring rather than creating a bromomethyl side chain, it highlights a common halogenation strategy for this class of compounds. The synthesis of α-bromomethyl ketones from related starting materials is also a known chemical transformation, indicating that the formation of bromomethyl functionalities is a feasible, albeit less specifically documented, route for EDOT derivatization. axispharm.com

Incorporation of Carboxylic Acid, Azide, and Other Functionalities

Beyond halogenated intermediates, the direct incorporation of other functional groups like carboxylic acids and azides onto the EDOT monomer opens up a different set of chemical pathways for subsequent modifications, including bioconjugation.

The introduction of a carboxylic acid group to create EDOT-COOH (or EDOTacid) is particularly useful for biomedical applications, as it allows for the covalent attachment of peptides and other biomolecules. rsc.orgacs.org One synthetic route to EDOT-COOH involves a two-step process starting with the reaction of a glycerate derivative with 3,4-dimethoxythiophene, followed by hydrolysis. lumiprobe.com Another method achieves this by the direct esterification of EDOT-OH, which is then treated with sodium hydroxide. dntb.gov.ua The resulting EDOT-COOH can be copolymerized with unmodified EDOT to produce stable, conductive films capable of controlled bioactivity. rsc.org

Azide-functionalized EDOT (EDOT-N₃) is another highly valuable derivative, especially for its utility in "click chemistry." The synthesis of 2′-azidomethyl-3,4-ethylenedioxythiophene is achieved by reacting 2-chloromethyl-EDOT with sodium azide in a solvent like N,N-dimethylformamide (DMF). nih.govwindows.net The azide group serves as a chemical handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a highly efficient and specific method for attaching molecules containing an alkyne group. windows.net

Other functionalities can also be introduced. For example, a versatile precursor, exomethylene-EDOT (EDOT-EM), can be synthesized from EDOT-MeCl. acs.org The exomethylene group on EDOT-EM opens up possibilities for derivatization through hydro-alkoxy addition or thiol-ene click chemistry, allowing for the attachment of a wide range of molecules, from small chemical entities to large biomolecules like DNA and proteins. acs.orgresearchgate.net Furthermore, a range of di-functional monomers containing alkynes, alkenes, protected alcohols, thiols, and amines can be produced in good yields from a common brominated-EDOT methyl ester intermediate through amide or ester coupling reactions. mdpi.com

Table 2: Synthesis of Functionalized EDOT Monomers

| Functional Group | Synthetic Precursor | Key Reagents | Resulting Monomer |

|---|---|---|---|

| Carboxylic Acid | EDOT-OH | Esterification reagents, NaOH dntb.gov.ua | EDOT-COOH |

| Carboxylic Acid | 3,4-dimethoxythiophene | Glycerate derivative, HCl lumiprobe.com | EDOT-COOH |

| Azide | Chloromethyl-EDOT | Sodium azide, DMF nih.govwindows.net | EDOT-N₃ |

| Exomethylene | Chloromethyl-EDOT | Potassium tert-butoxide acs.org | EDOT-EM |

| Various (alkyne, amine, etc.) | Brominated-EDOT methyl ester | Amide/ester coupling mdpi.com | Various functional EDOTs |

Attachment of Biologically Relevant Moieties

A primary motivation for functionalizing EDOT is to enable the attachment of biologically relevant molecules, thereby creating materials that can interact specifically with biological systems. This is particularly important for applications such as biosensors, neural interfaces, and drug delivery systems.

Maleimide-functionalized EDOT (EDOT-MA) is an excellent platform for bioconjugation due to the high reactivity of the maleimide group towards thiol groups, which are present in cysteine residues of proteins and peptides. nih.gov This reaction, a form of "click chemistry," is highly efficient and specific. nih.gov

The synthesis of EDOT-MA and its subsequent derivatives has been well-documented. rsc.org Novel functionalized monomers such as EDOT-maleimide-cholesterol, EDOT-maleimide-adamantane, and EDOT-maleimide-cysteine have been developed. rsc.orgresearchgate.net These monomers can be synthesized and then electrochemically polymerized to form functional polymer films. rsc.org

The process involves first creating the EDOT-MA monomer. This monomer can then react with thiol-containing biomolecules to form the desired conjugate. For example:

Cholesterol , a key component of cell membranes, can be attached to impart specific membrane-interacting properties. researchgate.net

Adamantane , a moiety used in antiviral drugs, can be incorporated, potentially creating materials with enhanced biocompatibility or specific therapeutic properties. rsc.org

Cysteine , an amino acid, can be conjugated, which is a foundational step for attaching larger peptides or proteins. nih.govrsc.org

The ability to modify EDOT-MA with this range of biomolecules demonstrates its versatility. nih.gov These modified monomers retain their ability to be polymerized, allowing for the creation of PEDOT films with precisely tailored biological functionalities on their surface. nih.gov

Chiral Modifications of this compound

The introduction of chirality to this compound (EDOT) and its corresponding polymer, poly(3,4-ethylenedioxythiophene) (PEDOT), has been a significant area of research, aiming to impart specific optical, electronic, and recognition properties to the material. Chiral modifications are typically achieved by introducing chiral substituents to the ethylenedioxy bridge of the EDOT monomer. These modifications can influence the stereochemistry of the resulting polymers, potentially leading to materials with unique chiroptical activities and applications in chiral sensing and separation.

One common strategy involves the transetherification of 3,4-dimethoxythiophene with chiral diols. This method has been employed to synthesize EDOT monomers with two stereogenic centers on the ethylene (B1197577) bridge, which are designed to ensure high regioregularity during polymerization. The stereochemistry of these monomers has been shown to directly affect the electronic properties of the resulting chiral PEDOT derivatives.

Another approach is the incorporation of naturally chiral molecules, such as amino acids or terpenes. For instance, a chiroptically active oligomer has been synthesized through the oxidative polycondensation of EDOT and (–)-myrtenal, a derivative of the chiral natural product α-pinene. The resulting π-conjugated system exhibits a helical conformation induced by the chiral side chain, leading to chiroptical activity. Spectroscopic analysis, including circular dichroism, of such materials in solution has shown that their chiroptical properties can be tuned, for example, through iodine doping, which leads to a blue-shift in the circular dichroism spectra. nih.gov

The synthesis of these chiral monomers often involves multi-step reactions. For example, a methine π-conjugated oligomer was prepared by a dehydrative polycondensation reaction between EDOT and (–)-myrtenal using phosphorus oxychloride (POCl3) in 1,4-dioxane. The reaction mixture was refluxed, and the resulting crude product was purified by washing with methanol.

| Monomer/Oligomer | Chiral Moiety | Synthesis Method | Key Findings |

| Chiral EDOT Monomers | Chiral Diols | Transetherification | High regioregularity in subsequent polymerization; stereochemistry affects electronic properties. |

| EDOT-(–)-myrtenal Oligomer | (–)-myrtenal | Oxidative Polycondensation | Helical conformation with chiroptical activity; properties tunable by doping. nih.gov |

Covalent Linkage to Nucleobases (e.g., Uracil)

The covalent functionalization of this compound with nucleobases, such as uracil, opens avenues for the development of novel materials for applications in biosensing and molecular recognition. By incorporating the specific recognition capabilities of nucleobases into the conductive polymer backbone, it is possible to create sensors that can detect complementary DNA or RNA sequences.

The synthesis of uracil-functionalized EDOT monomers typically involves the modification of the EDOT core with a linker that can be subsequently coupled to the nucleobase. While direct synthesis of a uracil-appended this compound is not extensively detailed in the provided context, the general principles of uracil derivatization can be applied.

Uracil itself can be synthesized through various laboratory methods, including the condensation of malic acid with urea in fuming sulfuric acid. wikipedia.org Once synthesized, uracil can be functionalized to allow for covalent attachment. For instance, 1-ω-bromoalkyluracil derivatives can be prepared and subsequently converted to alcohols or other functional groups suitable for coupling with a modified EDOT monomer.

The synthesis of uracil nucleotide analogs provides a blueprint for how such linkages can be formed. These syntheses often involve the reaction of silylated uracil with a suitable electrophile. nih.gov In the context of EDOT, a common precursor is hydroxymethyl-EDOT or a haloalkyl-EDOT, which provides a reactive site for the attachment of the uracil moiety, potentially through a linker to provide spatial separation and flexibility for base pairing.

The resulting uracil-functionalized EDOT monomer can then be electropolymerized to form a conductive polymer film. The presence of the uracil units on the polymer surface allows for specific hydrogen bonding interactions with complementary nucleobases, such as adenine. This interaction can be detected through changes in the electrochemical properties of the polymer film, forming the basis of a biosensor.

| Functional Moiety | Synthetic Precursors | Potential Linkage Chemistry | Application |

| Uracil | Malic acid, Urea | Condensation | Biosensing, Molecular Recognition |

| Uracil Nucleotide Analogs | Silylated uracil, 1-ω-bromoalkyluracil | Nucleophilic substitution | P2Y2 Receptor Antagonists nih.gov |

Exploration of Alkylenedioxythiophene Analogues beyond Ethylenedioxy

While EDOT has been the most extensively studied member of the alkylenedioxythiophene family, researchers have explored analogues with larger dioxyalkylene rings, such as propylenedioxy and butylenedioxy bridges. These modifications can influence the electronic and physical properties of the resulting polymers, including their solubility, processability, and electrochromic behavior.

Propylenedioxythiophene (ProDOT) Derivatives

3,4-Propylenedioxythiophene (ProDOT) is an important analogue of EDOT that has been the subject of significant research. The additional methylene group in the propylenedioxy bridge compared to the ethylenedioxy bridge in EDOT can lead to differences in the polymer's properties.

The synthesis of ProDOT derivatives has been explored through various methods. Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) has been achieved via thiol-ene "click" chemistry. rsc.org In this approach, an alkene-functionalized ProDOT monomer is first polymerized, and the resulting polymer is then modified with various moieties such as alkyl, polyethylene glycol (PEG), or ferrocene groups. rsc.org This strategy allows for the conversion of an insoluble PProDOT into a soluble derivative by grafting alkyl groups onto the polymer chains. rsc.org

| ProDOT Derivative | Synthesis/Functionalization Method | Key Features |

| Alkene-functionalized ProDOT | Thiol-ene "click" chemistry | Allows for post-polymerization modification. rsc.org |

| Alkyl-grafted PProDOT | Post-polymerization grafting | Converts insoluble polymer to a soluble derivative. rsc.org |

Butylenedioxythiophene (BuDT) Derivatives

3,4-Butylenedioxythiophene (BuDT) represents a further extension of the alkylenedioxythiophene series. The larger seven-membered ring of the butylenedioxy group can impact the planarity of the polymer backbone and, consequently, its electronic properties.

The synthesis and electropolymerization of 3,4-butylenedioxythiophene have been reported, leading to the formation of poly(3,4-butylenedioxythiophene) (PBuDT). Spectroelectrochemical studies have been conducted on PBuDT films to characterize their redox properties and electronic transitions. In situ Electron Paramagnetic Resonance (EPR) spectroelectrochemical studies have been used to investigate the paramagnetic centers in PBuDT films.

Synthesis of Oligo(3,4-ethylenedioxy)thiophenes and Co-Oligomers

The synthesis of well-defined oligo(3,4-ethylenedioxy)thiophenes and their co-oligomers with other aromatic units, such as thiophene, has been pursued to gain a fundamental understanding of the relationship between structure and properties in these materials. These oligomers serve as model compounds for the corresponding polymers and allow for precise control over the conjugation length and composition.

One approach to synthesizing these oligomers involves the Stille coupling reaction. For example, EDOT-thiophene oligomers have been prepared using this palladium-catalyzed cross-coupling reaction. jcu.edu.au The synthesis of thiophene-EDOT-thiophene trimers with cyano groups on the side units has also been accomplished through a palladium-catalyzed coupling reaction using organozinc thiophenes and dibromothiophene as starting materials. nih.gov

The properties of these oligomers are highly dependent on their length and composition. For instance, in a series of unsubstituted EDOT-containing thiophene-based trimers, the specific arrangement of the EDOT and thiophene units influences the electronic and optical properties.

| Oligomer/Co-oligomer | Synthesis Method | Key Structural Feature |

| EDOT-thiophene oligomers | Stille Coupling | Alternating EDOT and thiophene units. jcu.edu.au |

| Cyano-substituted Thiophene-EDOT-thiophene trimers | Palladium-catalyzed coupling | Cyano groups on the terminal thiophene rings. nih.gov |

Regiosymmetric Derivatization for Enhanced Polymer Solubility and Film Formation

A significant challenge in the processing of many conducting polymers, including PEDOT, is their limited solubility in common organic solvents. To address this, regiosymmetric derivatization has been employed as a strategy to enhance solubility and improve film-forming properties. This approach involves the introduction of substituents in a regular and controlled manner along the polymer backbone.

The introduction of alkyl chains into the PEDOT backbone is a common method to increase solubility. By synthesizing regioregular alkyl-substituted PEDOTs, it is possible to achieve polymers that are soluble in organic solvents. The Grignard Metathesis (GRIM) polymerization method has been successfully used to synthesize a series of soluble regioregular alkyl-substituted PEDOTs. nih.gov

The regioregularity of the polymer, meaning the specific head-to-tail or head-to-head arrangement of the substituted monomer units, plays a crucial role in the polymer's ability to self-assemble in solution and in the solid state. Regioregular polymers can form highly ordered two- and three-dimensional architectures, which can impact their electronic properties. nih.gov

The position of the alkyl substituent also influences the polymer's properties. For example, in a study of regioregular methoxydodecyl-PEDOT, the chemical shift of the ethylene proton adjacent to the oxygen atom in the NMR spectrum was found to be different from that of the corresponding regiorandom polymer, providing a spectroscopic handle to distinguish between the two isomers. nih.gov

| Derivatization Strategy | Synthesis Method | Effect on Properties |

| Alkyl-substitution | Grignard Metathesis (GRIM) | Enhanced solubility in organic solvents. nih.gov |

| Regioregular substitution | Grignard Metathesis (GRIM) | Promotes self-assembly and ordered structures. nih.gov |

Influence of Side Chain Design on Intermolecular Interactions and Material Performance

The introduction of non-conjugated side chains of varying lengths has been shown to have a pronounced effect on the intermolecular stacking of polymer chains. mdpi.comresearchgate.netscilit.com This alteration in stacking consequently impacts the absorption characteristics of the material in its film state. For instance, studies have demonstrated that while the length of an aliphatic side chain may not significantly alter the frontier molecular orbital energy levels of the polymer, it does play a crucial role in the chain-to-chain stacking, leading to notable differences in film absorption. scilit.com

One of the primary motivations for introducing side chains is to enhance the solubility of the resulting polymer, a common challenge with conjugated polymers. The length of an alkyl side chain, for example, can be adjusted to improve solubility in common organic solvents, facilitating easier processing and film formation. mit.edu

Furthermore, the design of side chains has a direct impact on the charge transport properties of the material. Research on PEDOT derivatives used as hole-transporting materials (HTMs) in perovskite solar cells has revealed that the length of the alkyl side chain significantly affects the film morphology and hole transport capability. rsc.org In one study, PEDOT derivatives with varying alkyl chain lengths (PEDOT-C6, PEDOT-C10, and PEDOT-C14) were synthesized. The device utilizing PEDOT-C10 as the HTM exhibited the highest power conversion efficiency (PCE) of 16.2%, which was considerably higher than that of devices with PEDOT-C6 (12.1%) and PEDOT-C14 (14.8%). rsc.org This highlights that there is an optimal side chain length for maximizing performance in a given application.

The introduction of alkyl chains can also influence the electrical conductivity of PEDOT-based materials. In a study on PEDOT:PSS derivatives modified with epoxyalkanes, a clear trend was observed between the alkyl chain length and conductivity. While longer alkyl chains tended to decrease conductivity, shorter chains (C4 and C6) actually showed an improvement over the pristine PEDOT:PSS. mdpi.com

Interactive Table: Effect of Alkyl Chain Length on the Conductivity of PEDOT:PSS Derivatives

The polarity of the side chains is another critical design parameter. The incorporation of polar side chains has been explored as a strategy to enhance the miscibility and stability of dopants within the semiconductor matrix, which can improve the performance and durability of thermoelectric devices. rsc.org However, the introduction of polar functionalities can also have unintended consequences. Systematic studies on poly(3-hexylthiophene) (P3HT) have shown that an increasing content of polar side chains can lead to a decrease in the degree of aggregation, resulting in lower charge carrier mobilities. rsc.org Furthermore, upon doping, the electrical conductivity was found to be reduced with the incorporation of polar side chains, and no stabilizing effect was observed at elevated temperatures. rsc.org This underscores the complex interplay between side chain chemistry and the desired material properties, emphasizing that polar groups should be incorporated with careful consideration of their potential to disrupt desirable structural and electrical characteristics.

Interactive Table: Performance of PEDOT Derivatives as Hole-Transporting Materials in Perovskite Solar Cells

Advanced Spectroscopic and Microscopic Characterization in 3,4 Ethylenedioxy Thiophenol Research

Molecular and Structural Elucidation

The precise determination of the molecular and supramolecular structure of 3,4-(Ethylenedioxy)thiophenol and its polymeric derivatives is achieved through a combination of advanced spectroscopic methods. Each technique provides unique insights into the material's chemical identity, connectivity, and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Soluble Polymer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of the this compound monomer and for analyzing the microstructure of its soluble polymeric forms. mdpi.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

In ¹H NMR analysis of related thiophene (B33073) derivatives, characteristic signals corresponding to the protons on the thiophene ring, the ethylenedioxy bridge, and any functional groups can be precisely assigned. nih.govresearchgate.net For instance, in a modified thiophene monomer, signals in the aromatic region (typically δ 7.0-7.3 ppm) correspond to the thiophene ring protons, while signals for the ethylenedioxy protons appear at different chemical shifts. nih.gov For polymers, NMR is used to establish microstructure, determine absolute molecular weight, and assess regioregularity. mdpi.com

Table 1: Illustrative ¹H NMR Chemical Shifts for a Functionalized Thiophene Monomer Note: This data is for a related thiophene derivative and serves as an example of typical chemical shifts.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Thiophene Ring H | 7.28 | Doublet of Doublets | 4.9, 2.9 |

| Thiophene Ring H | 7.05-7.09 | Doublet | - |

| Thiophene Ring H | 7.00 | Doublet of Doublets | 5.0, 1.3 |

| Ethyl Bridge -CH₂- | 4.38 | Triplet | 6.8 |

| Aliphatic Chain -CH₂- | 3.03 | Triplet | 6.8 |

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) is a primary technique for accurately determining the molecular weight of the this compound monomer, thereby confirming its chemical formula. The molecular formula for this compound is C₈H₈O₂S, corresponding to a molecular weight of approximately 168.21 g/mol . scbt.comepa.gov High-resolution mass spectrometry can provide the monoisotopic mass with high precision, further validating the elemental composition. epa.gov

For polymeric materials derived from this monomer, techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are employed. nih.gov MALDI-TOF allows for the determination of the molecular weight distribution of polymer chains, providing valuable information on the degree of polymerization and sample polydispersity.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the functional groups and chemical bonds present in this compound and its polymers. The FT-IR spectrum reveals characteristic vibrational frequencies that act as fingerprints for specific molecular moieties.